

# 6-(Methylthio)pyridin-3-amine CAS number 29958-08-5

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## Compound of Interest

Compound Name: 6-(Methylthio)pyridin-3-amine

Cat. No.: B1599708

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An In-Depth Technical Guide to **6-(Methylthio)pyridin-3-amine** (CAS: 29958-08-5)

## Abstract

This technical guide provides a comprehensive overview of **6-(Methylthio)pyridin-3-amine**, CAS number 29958-08-5, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a key intermediate in the development of complex molecular architectures and potential therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists leveraging this versatile compound in their research and development endeavors.

## Introduction and Molecular Overview

**6-(Methylthio)pyridin-3-amine** is a substituted aminopyridine that serves as a valuable scaffold in the synthesis of novel compounds. Its structure incorporates three key features that define its utility: a basic pyridine ring, a nucleophilic primary amine, and a modifiable methylthio group. This unique combination of functional groups allows for multi-faceted chemical transformations, making it a strategic starting material for constructing diverse molecular libraries. Aminopyridine moieties are well-established pharmacophores in numerous biologically active compounds, and the presence of the methylthio group offers an additional vector for

structural modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter a molecule's physicochemical properties.[1]

Below is the chemical structure of **6-(Methylthio)pyridin-3-amine**.

6-(Methylthio)pyridin-3-amine

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Caption: Chemical structure of **6-(Methylthio)pyridin-3-amine**.

## Physicochemical Properties and Spectroscopic Profile

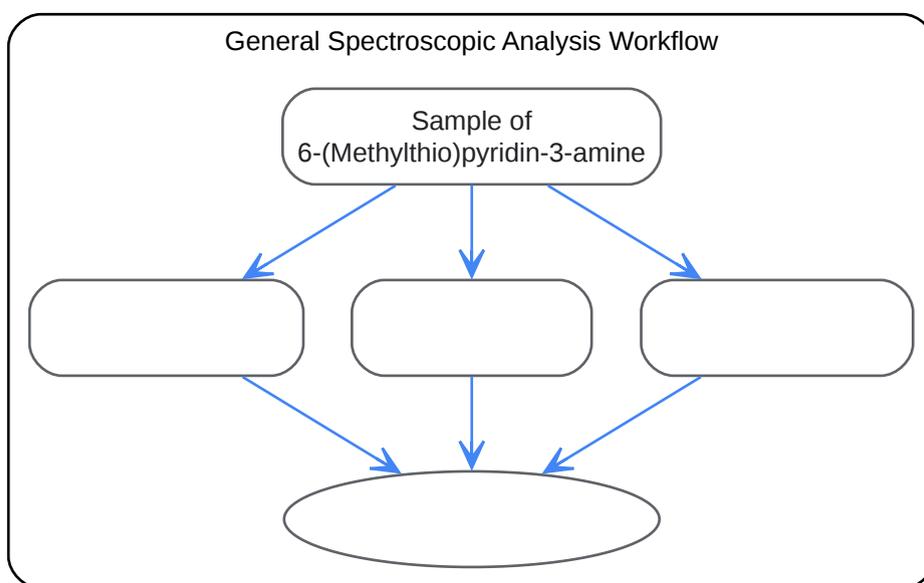
The fundamental properties of **6-(Methylthio)pyridin-3-amine** are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

### Table 1: Physicochemical Properties

| Property           | Value   | Source    |
|--------------------|---|-----------|
| CAS Number         | 29958-08-5  | [2][3]    |
| Molecular Formula  | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> S                    | [2][3][4] |
| Molecular Weight   | 140.21 g/mol  | [2]       |
| SMILES             | NC1=CN=C(SC)C=C1  | [2]       |
| Synonyms           | 6-(Methylsulfanyl)-3-pyridinamine, 2-(Methylthio)-5-aminopyridine | [3][4]    |
| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place          | [2]       |

## Spectroscopic Characterization

The structural elucidation of **6-(Methylthio)pyridin-3-amine** and its derivatives relies on a combination of standard spectroscopic techniques.[5] While a dedicated public spectrum for this specific compound is not readily available, its structure allows for predictable spectroscopic signatures based on its functional groups.



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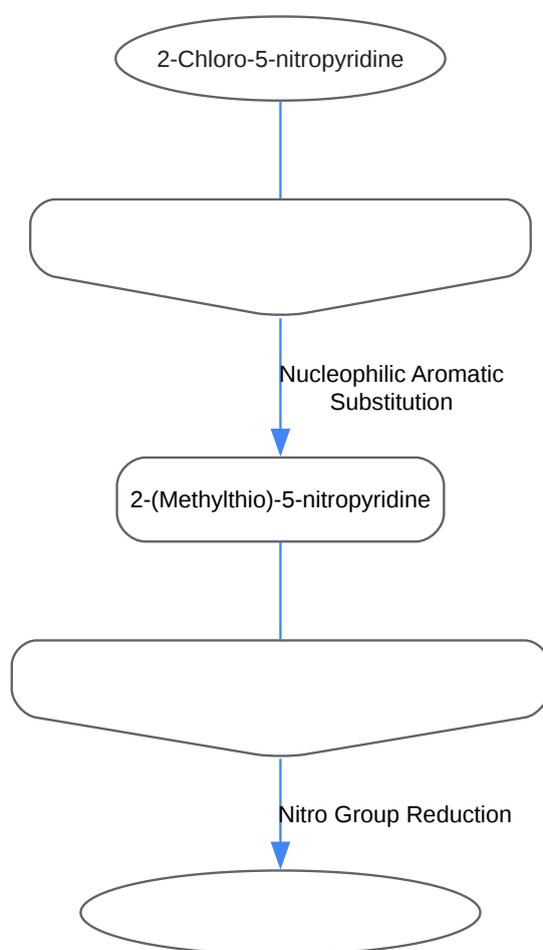
Caption: A typical workflow for the structural confirmation of an organic molecule.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a broad singlet for the two amine (-NH<sub>2</sub>) protons that may exchange with D<sub>2</sub>O, and a sharp singlet around 2.5 ppm for the three protons of the methylthio (-SCH<sub>3</sub>) group.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display six signals: five for the sp<sup>2</sup>-hybridized carbons of the pyridine ring and one for the sp<sup>3</sup>-hybridized carbon of the methyl group.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm<sup>-1</sup> region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm<sup>-1</sup>), and C-S stretching vibrations at lower wavenumbers.[5]
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]<sup>+</sup> corresponding to its molecular weight of approximately 140.21 g/mol .[5]

## Synthesis and Reactivity

### Plausible Synthetic Pathway

While specific literature detailing the exact synthesis of **6-(Methylthio)pyridin-3-amine** is sparse, a plausible and efficient route can be designed based on established methodologies for functionalizing pyridine rings. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.



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Caption: A plausible synthetic route to **6-(Methylthio)pyridin-3-amine**.

## Experimental Protocol: A Representative Synthesis

The following protocol is a generalized, field-proven methodology adapted for this specific target. Researchers must conduct their own risk assessment and optimization.

### Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

- To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

- Upon completion, quench the reaction by pouring the mixture into ice-water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(Methylthio)-5-nitropyridine.

### Step 2: Synthesis of **6-(Methylthio)pyridin-3-amine**

- Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from the previous step in a solvent mixture, such as ethanol and water.
- Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or acetic acid.
- Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane (3x).
- Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain the final product, **6-(Methylthio)pyridin-3-amine**.

## Core Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups:

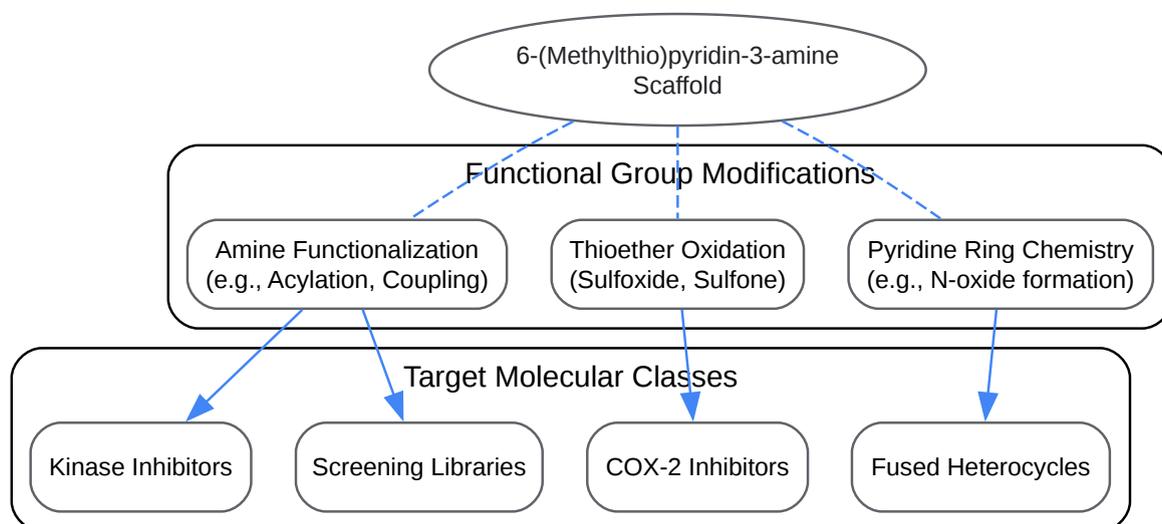
- **Amine Group:** As a primary aromatic amine, it readily undergoes N-acylation, N-alkylation, reductive amination, and diazotization reactions. Crucially, it is an excellent nucleophile for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.[6]

- **Pyridine Nitrogen:** The lone pair on the pyridine nitrogen atom imparts basicity and allows it to act as a ligand for metal catalysts.
- **Methylthio Group:** This group can be selectively oxidized to a sulfoxide (-SOCH<sub>3</sub>) or a sulfone (-SO<sub>2</sub>CH<sub>3</sub>) using reagents like m-CPBA or hydrogen peroxide.[7][8] This transformation is a key strategy in drug design to modulate polarity, solubility, and metabolic stability.

## Applications in Drug Discovery and Organic Synthesis

**6-(Methylthio)pyridin-3-amine** is not merely an inert scaffold but an active participant in the construction of complex, high-value molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful intermediate.

- **Kinase Inhibitor Scaffolds:** The aminopyridine core is prevalent in many kinase inhibitors. The amine group can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be elaborated to achieve potency and selectivity. The synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, involves related aminopyrimidine intermediates.[9]
- **COX-2 Inhibitors:** The synthesis of certain COX-2 inhibitors involves intermediates where a substituted pyridine ring is coupled to a (methylsulfonyl)phenyl moiety.[8] The methylthio group in the title compound is a direct precursor to the required methylsulfonyl group via oxidation.
- **Heterocyclic Chemistry:** It serves as a versatile starting material for synthesizing fused heterocyclic systems through annulation reactions involving the amine and an adjacent ring position.



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Caption: Role of **6-(Methylthio)pyridin-3-amine** as a versatile synthetic hub.

## Safety, Handling, and Storage

Proper handling of **6-(Methylthio)pyridin-3-amine** is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

## Table 2: GHS Hazard and Precautionary Information

| Category                 | Code           | Statement   |
|--------------------------|----------------|---|
| Hazard Statements        | H302           | Harmful if swallowed.[2]  |
|                          | H312           | Harmful in contact with skin.[2]  |
|                          | H315           | Causes skin irritation.[2]  |
|                          | H319           | Causes serious eye irritation.<br>[2]   |
|                          | H332           | Harmful if inhaled.[2]  |
|                          | H335           | May cause respiratory irritation.[2]  |
| Precautionary Statements | P261           | Avoid breathing dust/fume/gas/mist/vapours/spray.[2]  |
|                          | P280           | Wear protective gloves/protective clothing/eye protection/face protection.[2]   |
|                          | P301+P312      | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]  |
|                          | P302+P352      | IF ON SKIN: Wash with plenty of soap and water.[2]  |
|                          | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

- Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]
- Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
- General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

## Storage

Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

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